2-Bromo-7-methylbenzo[d]thiazole
Overview
Description
2-Bromo-7-methylbenzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The compound has a molecular formula of C8H6BrNS and is characterized by a bromine atom at the 2-position and a methyl group at the 7-position on the benzothiazole ring .
Mechanism of Action
Target of Action
2-Bromo-7-methylbenzo[d]thiazole, a derivative of the thiazole ring, has been found to have diverse biological activities . Thiazoles are known to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives have been found to interact with their targets, leading to various changes . For instance, some thiazole derivatives have been found to inhibit quorum sensing in bacteria , which is a form of bacterial cell-cell communication.
Biochemical Pathways
Thiazole derivatives, including this compound, can affect various biochemical pathways. For instance, they can inhibit quorum sensing pathways in bacteria, affecting nutrient availability, defense mechanisms, and host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been shown to interact with various enzymes and proteins . The nature of these interactions often involves the formation of covalent bonds, leading to changes in the function of the target biomolecules .
Cellular Effects
Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives have been reported to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-Bromo-7-methylbenzothiazole at different dosages in animal models have not been reported. It is common for the effects of chemical compounds to vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Thiazole derivatives have been associated with various metabolic pathways, interacting with enzymes and cofactors, and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Chemical compounds can interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Chemical compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications, which can affect their activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-methylbenzo[d]thiazole typically involves the bromination of 7-methylbenzo[d]thiazole. One common method is the reaction of 7-methylbenzo[d]thiazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The compound is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-methylbenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group at the 7-position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the thiazole ring
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents
Major Products Formed
Substitution Reactions: Products include 2-amino-7-methylbenzo[d]thiazole, 2-thio-7-methylbenzo[d]thiazole, and 2-alkoxy-7-methylbenzo[d]thiazole.
Oxidation Reactions: Products include 7-formylbenzo[d]thiazole and 7-carboxybenzo[d]thiazole.
Reduction Reactions: Products include 7-methylbenzo[d]thiazole and 2,7-dimethylbenzo[d]thiazole
Scientific Research Applications
2-Bromo-7-methylbenzo[d]thiazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including antimicrobial, antifungal, and anticancer agents.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-methylbenzo[d]thiazole
- 2-Bromo-5-methylbenzo[d]thiazole
- 2-Bromo-4-methylbenzo[d]thiazole
Uniqueness
2-Bromo-7-methylbenzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the bromine and methyl groups on the benzothiazole ring influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-bromo-7-methyl-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c1-5-3-2-4-6-7(5)11-8(9)10-6/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUMYNISVUZNTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(S2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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